molecular formula C16H19N5 B2753715 N-(butan-2-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 872622-66-7

N-(butan-2-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2753715
CAS No.: 872622-66-7
M. Wt: 281.363
InChI Key: AIDSDLATWLDJNK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a complex organic compound with the molecular formula C16H19N5 This compound is known for its unique structure, which includes a pyrazolo[4,5-e]pyrimidine core substituted with a 4-methylphenyl group and a methylpropylamine side chain

Scientific Research Applications

1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality. Advanced purification techniques, including crystallization and chromatography, are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides and amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles .

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies have shown that it can modulate biochemical processes by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include:

Uniqueness: What sets 1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine apart is its unique structure, which combines a pyrazolo[4,5-e]pyrimidine core with specific substituents.

Properties

IUPAC Name

N-butan-2-yl-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-4-12(3)20-15-14-9-19-21(16(14)18-10-17-15)13-7-5-11(2)6-8-13/h5-10,12H,4H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDSDLATWLDJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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